molecular formula C18H15FN4O3 B2736100 methyl 4-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 924819-01-2

methyl 4-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No. B2736100
M. Wt: 354.341
InChI Key: ONFLCYVWYGXUHG-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s role or use in industry or research might also be mentioned.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

The compound can be utilized as an intermediate in the catalyst- and solvent-free synthesis of heterocyclic amides, showcasing its potential in green chemistry applications. For example, Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of heterocyclic amides under catalyst- and solvent-free conditions using microwave-assisted Fries rearrangement. This highlights the compound's utility in synthesizing structurally complex molecules in an environmentally friendly manner (Moreno-Fuquen et al., 2019).

Structural and Theoretical Studies

Compounds containing 1,2,3-triazole and fluorophenyl groups are subjects of structural and theoretical studies, which help in understanding their chemical properties and potential applications. For instance, studies involving X-ray structural analysis and theoretical DFT calculations have been conducted to understand the molecular structure and interactions of such compounds, as well as their synthesis processes (R. Moreno-Fuquen et al., 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s always best to consult the primary scientific literature or reliable databases. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

methyl 4-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-11-16(21-22-23(11)15-6-4-3-5-14(15)19)17(24)20-13-9-7-12(8-10-13)18(25)26-2/h3-10H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFLCYVWYGXUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate

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